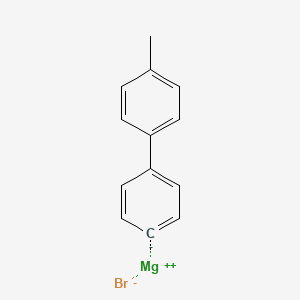
10-Ketonaloxone 3-Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ketonaloxone 3-Methyl Ether is a chemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is known for its applications in neurology research, particularly in the study of opioid receptors, neurotransmission, addiction, depression, memory, learning, cognition, nociception, pain, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Ketonaloxone 3-Methyl Ether is synthesized as an intermediate in the production of 10-Oxo Naloxone, a keto analog of the opioid antagonist Naloxone . The synthesis involves the reaction of specific precursors under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including protection and deprotection of functional groups, oxidation, and methylation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under strict regulatory guidelines to ensure safety and compliance with environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Ketonaloxone 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: Conversion to 10-Oxo Naloxone.
Reduction: Potential reduction of the ketone group to an alcohol.
Substitution: Methylation of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Methylation using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 10-Oxo Naloxone.
Reduction: Corresponding alcohol derivatives.
Substitution: Methylated ethers.
Applications De Recherche Scientifique
10-Ketonaloxone 3-Methyl Ether is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the interaction with opioid receptors and its effects on neurotransmission.
Medicine: Researching its potential as an opioid antagonist and its role in addiction treatment.
Industry: Used in the development of pharmaceuticals targeting pain and inflammation.
Mécanisme D'action
The mechanism of action of 10-Ketonaloxone 3-Methyl Ether involves its interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing the activation of the receptor. This interaction inhibits the downstream signaling pathways associated with pain and addiction, making it a valuable compound in the study of opioid receptor function and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Naltrexone: Another opioid antagonist used in the treatment of alcohol and opioid dependence.
10-Oxo Naloxone: A keto analog of Naloxone, similar in structure and function to 10-Ketonaloxone 3-Methyl Ether.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of other opioid antagonists. Its ability to interact with opioid receptors and block their activation makes it a valuable tool in neurology research and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |
Clé InChI |
OHQBKEATFCQVAZ-FUMNGEBKSA-N |
SMILES isomérique |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |
SMILES canonique |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


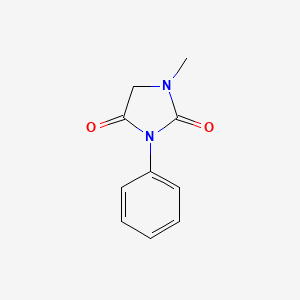
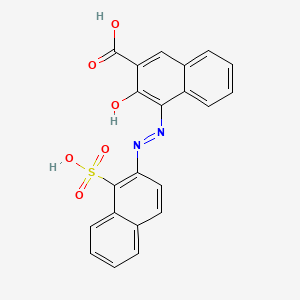
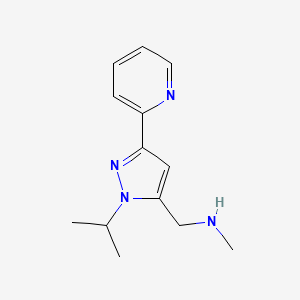
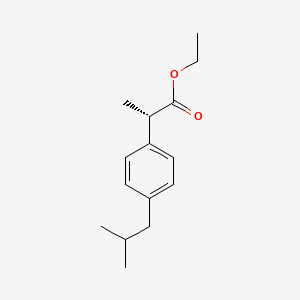
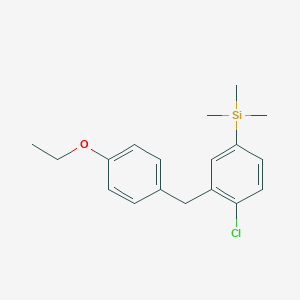

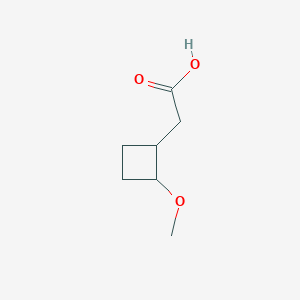
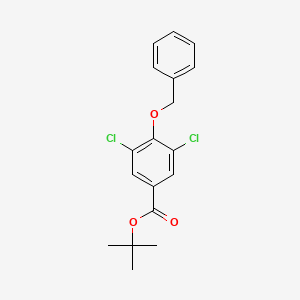
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
